molecular formula C14H20N4O3 B11137046 N-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide

N-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide

Cat. No.: B11137046
M. Wt: 292.33 g/mol
InChI Key: RQLSPOOWAZXIID-UHFFFAOYSA-N
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Description

N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE typically involves multiple steps, including the formation of the oxane ring and the pyrazine ring, followed by the coupling of these two moieties. Common reagents used in the synthesis may include pyrazine derivatives, oxane precursors, and formylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE include other amides with pyrazine and oxane rings, such as:

  • N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDE
  • N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRIMIDIN-2-YL)FORMAMIDO]ACETAMIDE

Uniqueness

The uniqueness of N-(2,2-DIMETHYLOXAN-4-YL)-2-[(PYRAZIN-2-YL)FORMAMIDO]ACETAMIDE lies in its specific structural features, such as the combination of the pyrazine ring and the oxane ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

N-[2-[(2,2-dimethyloxan-4-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H20N4O3/c1-14(2)7-10(3-6-21-14)18-12(19)9-17-13(20)11-8-15-4-5-16-11/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

RQLSPOOWAZXIID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CNC(=O)C2=NC=CN=C2)C

Origin of Product

United States

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